molecular formula C6H15ClN2O2 B566070 L-Lysine-4,4,5,5-d4 hydrochloride CAS No. 284664-96-6

L-Lysine-4,4,5,5-d4 hydrochloride

Cat. No. B566070
Key on ui cas rn: 284664-96-6
M. Wt: 186.672
InChI Key: BVHLGVCQOALMSV-UGJIAQRQSA-N
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Patent
US04401820

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Name
ethanol acetone
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].C(O)C.CC(C)=O>C(O)(=O)C.C(=O)C1C(=CC=CC=1)O>[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.N[C@H](CCCCN)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.34 mL
Type
solvent
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
ethanol acetone
Quantity
30 mL
Type
reactant
Smiles
C(C)O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC(CCCCN)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401820

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Name
ethanol acetone
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].C(O)C.CC(C)=O>C(O)(=O)C.C(=O)C1C(=CC=CC=1)O>[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.N[C@H](CCCCN)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.34 mL
Type
solvent
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
ethanol acetone
Quantity
30 mL
Type
reactant
Smiles
C(C)O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC(CCCCN)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401820

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Name
ethanol acetone
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].C(O)C.CC(C)=O>C(O)(=O)C.C(=O)C1C(=CC=CC=1)O>[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.N[C@H](CCCCN)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.34 mL
Type
solvent
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
ethanol acetone
Quantity
30 mL
Type
reactant
Smiles
C(C)O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC(CCCCN)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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